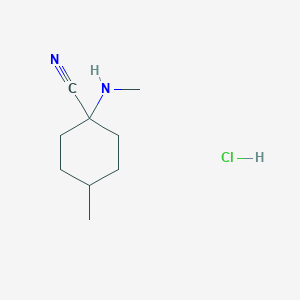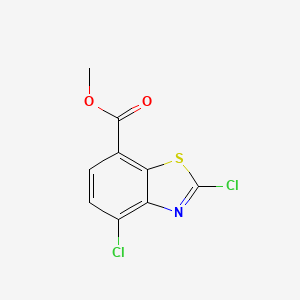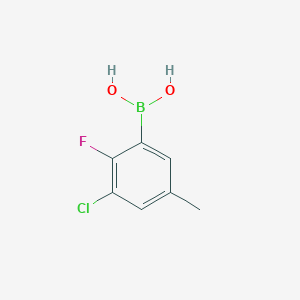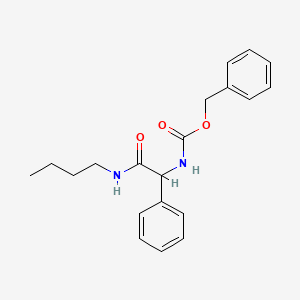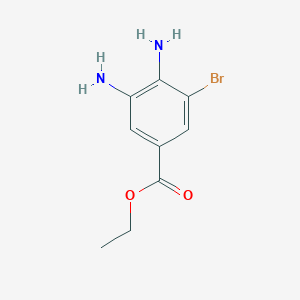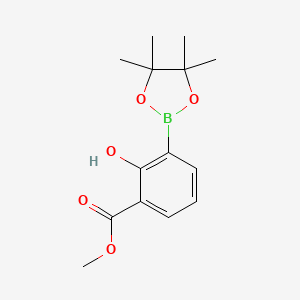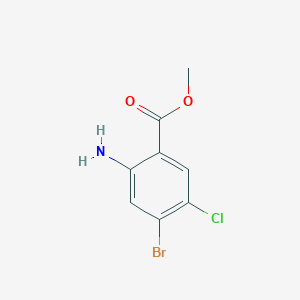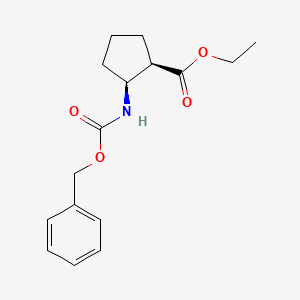![molecular formula C8H5F3N2O B1431588 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190311-36-4](/img/structure/B1431588.png)
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Übersicht
Beschreibung
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolopyridine derivative that has a trifluoromethyl group attached to its structure. This compound exhibits unique physicochemical properties, making it an attractive target for researchers in the fields of medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This compound has also been shown to exhibit a high degree of selectivity towards certain enzymes, making it an attractive target for drug discovery.
Biochemical and Physiological Effects:
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth by targeting various kinases and proteases. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is its high degree of selectivity towards certain enzymes. This makes it an attractive target for drug discovery. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. One direction is to explore its potential as a fluorescent probe for the detection of metal ions. Another direction is to further investigate its potential as a cancer therapy by targeting specific kinases and proteases. Additionally, research can be conducted to improve the solubility of this compound in water to make it more accessible for lab experiments.
In conclusion, 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that exhibits unique physicochemical properties and has potential applications in various fields. It has been extensively studied for its potential use in medicinal chemistry, drug discovery, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as kinases, proteases, and phosphodiesterases. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-4-3-6(14)13-7(4)12-5/h1-2H,3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLVVGGOPLVMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



